乙酰胺-2,2,2-d3

描述

Acetamide-2,2,2-d3 is used in infrared spectral studies and normal vibrations of acetamide and its deuterated analogs .

Synthesis Analysis

A series of new acetamide derivatives have been synthesized under microwave irradiation and assessed in vitro for their antibacterial activity . There are also reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .

Molecular Structure Analysis

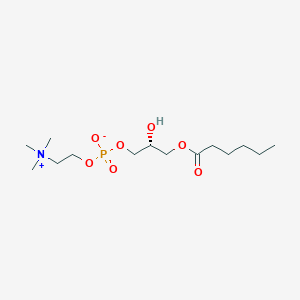

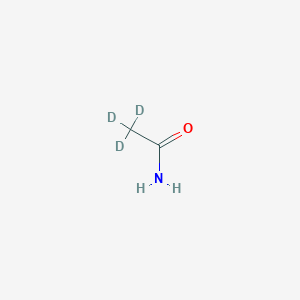

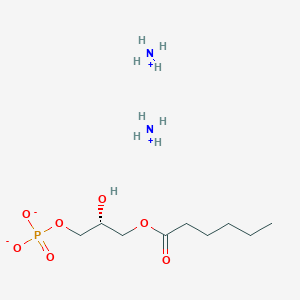

The molecular structure of Acetamide-2,2,2-d3 can be represented by the formula C2H2D3NO . The exact mass is 62.055944021 g/mol and the monoisotopic mass is also 62.055944021 g/mol .

Chemical Reactions Analysis

Acetamide is the main source of the basic reactions in the synthetic process and it is a genotoxic impurity . It has been used in the synthesis of complex heterocyclic compounds .

Physical And Chemical Properties Analysis

The molecular weight of Acetamide-2,2,2-d3 is 62.09 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The complexity of the molecule is 33 .

科学研究应用

乙酰胺配合物的量子化学分析

对乙酰胺的研究包括对其与水分子形成的氢键配合物的研究。密度泛函理论 (DFT) 等量子化学方法已被用于分析这些配合物的几何参数、结合能和振动谱带。这种分析提供了对乙酰胺在不同环境中的分子相互作用和性质的宝贵见解 (Krestyaninov 等,2018)。

食品分析中的乙酰胺

已在各种食品中鉴定出乙酰胺,研究重点是开发准确测量其含量的办法。例如,使用乙酰胺衍生化的气相色谱/质谱法已被优化用于检测牛奶、牛肉和咖啡中的乙酰胺。此类研究对于了解和监测食品供应中的乙酰胺含量至关重要 (Vismeh 等,2017)。

天体化学中的乙酰胺

已经探索了乙酰胺在天体化学中的作用,特别是在其与对氢矩阵中的氢原子反应的背景下。此类研究有助于理解星际环境中复杂有机分子的形成和行为,有助于我们了解宇宙化学 (Haupa 等,2020)。

分子结构和光谱分析

已经使用气体电子衍射和振动光谱等技术广泛研究了乙酰胺的分子结构。这些研究提供了对乙酰胺的键长、键角和热力学性质的详细见解,这对于其在各个科学领域的应用至关重要 (Kitano & Kuchitsu,1973)。

与其他分子的相互作用

已经使用光谱方法研究了乙酰胺与其他分子的相互作用,例如溶液中的镧系元素。这项研究对于理解乙酰胺如何与其他物质形成配合物非常重要,这在从材料科学到生物化学的各个领域都有影响 (Choi 等,1996)。

安全和危害

未来方向

作用机制

Target of Action

Acetamide-2,2,2-d3, also known as trideuteroacetamide, is a deuterium-labeled variant of acetamide . Its primary target is the Aliphatic amidase expression-regulating protein found in Pseudomonas aeruginosa . This protein plays a crucial role in the regulation of amidase expression, which is involved in the hydrolysis of amides to carboxylic acids and ammonia.

Mode of Action

It is known that the compound interacts with its target protein, potentially influencing the regulation of amidase expression . The presence of deuterium atoms in the compound may also influence its interactions with its target, potentially altering its pharmacokinetic and metabolic profiles .

Biochemical Pathways

It is known that amidases, which are regulated by the compound’s target protein, play significant roles in various biochemical pathways, including the degradation of nitriles and toxic amides .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

Given its potential influence on amidase expression, it may impact the metabolism of certain amides within the cell .

Action Environment

The action, efficacy, and stability of Acetamide-2,2,2-d3 may be influenced by various environmental factors. For instance, the compound is soluble in DMSO and slightly soluble in methanol, but insoluble in nonpolar solvents like petroleum ether . This solubility profile could influence the compound’s distribution and action within the body. Additionally, the compound is stable at room temperature, which could impact its storage and handling .

属性

IUPAC Name |

2,2,2-trideuterioacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23724-60-9 | |

| Record name | 23724-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)